1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a phenyl ring, and a tetrahydro-2-furanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydro-3-thienyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxidotetrahydro-3-thienyl intermediate.
Urea Formation: The intermediate is then reacted with phenyl isocyanate to form the urea linkage.
Attachment of the Tetrahydro-2-furanylmethyl Group: Finally, the tetrahydro-2-furanylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thienyl ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the phenyl ring or the tetrahydro-2-furanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In industry, N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with enzymes or receptors, while the phenyl and tetrahydro-2-furanylmethyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylurea
- N-(1,1-dioxidotetrahydro-3-thienyl)-N’-methylurea
- N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)thiourea
Uniqueness
N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenyl-N-(tetrahydro-2-furanylmethyl)urea is unique due to the presence of both the tetrahydro-2-furanylmethyl and phenyl groups, which provide a distinct combination of hydrophobic and hydrophilic interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-(oxolan-2-ylmethyl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(17-13-5-2-1-3-6-13)18(11-15-7-4-9-22-15)14-8-10-23(20,21)12-14/h1-3,5-6,14-15H,4,7-12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBHHCKKUWKQPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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